molecular formula C16H26N4O3S B2553086 N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide CAS No. 2034282-75-0

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide

Cat. No.: B2553086
CAS No.: 2034282-75-0
M. Wt: 354.47
InChI Key: NNHMDWFNULAASM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide is a synthetic organic compound with potential applications in various fields of research and industry. This compound is characterized by its complex structure, which includes a piperidine ring, a sulfonamide group, and a urea derivative. Its unique chemical properties make it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonamide group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions.

    Attachment of the Urea Derivative: The final step involves the reaction of the intermediate compound with o-tolyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-carboxamide: A similar compound with a carboxamide group instead of a sulfonamide group.

    N,N-dimethyl-4-((3-(m-tolyl)ureido)methyl)piperidine-1-sulfonamide: A structural isomer with a different position of the methyl group on the tolyl ring.

Uniqueness

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMDWFNULAASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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